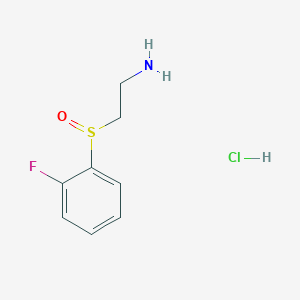

2-(2-Fluorobenzenesulfinyl)ethan-1-amine hydrochloride

CAS No.: 1306606-41-6

Cat. No.: VC3387877

Molecular Formula: C8H11ClFNOS

Molecular Weight: 223.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1306606-41-6 |

|---|---|

| Molecular Formula | C8H11ClFNOS |

| Molecular Weight | 223.7 g/mol |

| IUPAC Name | 2-(2-fluorophenyl)sulfinylethanamine;hydrochloride |

| Standard InChI | InChI=1S/C8H10FNOS.ClH/c9-7-3-1-2-4-8(7)12(11)6-5-10;/h1-4H,5-6,10H2;1H |

| Standard InChI Key | STCRRERGLJYCPN-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)F)S(=O)CCN.Cl |

| Canonical SMILES | C1=CC=C(C(=C1)F)S(=O)CCN.Cl |

Introduction

Chemical Structure and Properties

Molecular Identity and Classification

2-(2-Fluorobenzenesulfinyl)ethan-1-amine hydrochloride is identified by the CAS registry number 1306606-41-6. The compound belongs to the class of organosulfur compounds containing a sulfinyl group and a fluorine substituent on the aromatic ring. Its structure consists of a 2-fluorobenzenesulfinyl moiety linked to an ethylamine group, with the amine portion present as a hydrochloride salt. This chemical configuration gives the compound unique reactivity patterns that differentiate it from related compounds such as the sulfonyl analog .

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 223.69 g/mol | |

| CAS Number | 1306606-41-6 | |

| InChIKey | STCRRERGLJYCPN-UHFFFAOYNA-N | |

| Purity (Commercial) | 95% | |

| Physical State | Solid (presumed) | - |

Synthesis and Preparation Methods

Purification and Characterization

Purification of 2-(2-Fluorobenzenesulfinyl)ethan-1-amine hydrochloride would typically employ recrystallization techniques common to hydrochloride salts of amines. Characterization would require standard analytical methods including NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structural identity and purity. The commercial preparation of this compound typically achieves a purity of 95%, suggesting that complete purification presents certain technical challenges .

Analytical Methods and Characterization

Spectroscopic Analysis

Standard spectroscopic techniques applicable to 2-(2-Fluorobenzenesulfinyl)ethan-1-amine hydrochloride would include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy: 1H, 13C, and 19F NMR would provide valuable structural information, with the latter being particularly useful for confirming the presence and position of the fluorine substituent.

-

Infrared (IR) spectroscopy: Would show characteristic absorption bands for the sulfinyl group (typically around 1050-1100 cm⁻¹), amine hydrochloride salt (broad bands in the 2700-3100 cm⁻¹ region), and C-F bond (1000-1400 cm⁻¹).

-

Mass spectrometry: Would confirm the molecular weight and provide fragmentation patterns characteristic of the structural components.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) would be applicable for purity analysis and quality control of 2-(2-Fluorobenzenesulfinyl)ethan-1-amine hydrochloride. Derivatization might be necessary for GC analysis due to the polar nature of the amine hydrochloride functionality. These methods would be essential for confirming the reported 95% purity standard for commercial preparations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume